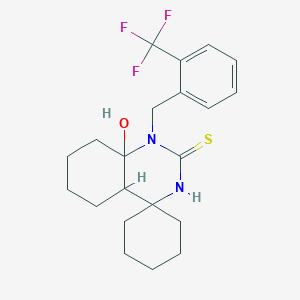

C21H27F3N2OS

Description

C₂₁H₂₇F₃N₂OS is a fluorinated heterocyclic compound with a molecular weight of 412.51 g/mol. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Properties

Molecular Formula |

C21H27F3N2OS |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

8a-hydroxy-1-[[2-(trifluoromethyl)phenyl]methyl]spiro[3,4a,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione |

InChI |

InChI=1S/C21H27F3N2OS/c22-21(23,24)16-9-3-2-8-15(16)14-26-18(28)25-19(11-5-1-6-12-19)17-10-4-7-13-20(17,26)27/h2-3,8-9,17,27H,1,4-7,10-14H2,(H,25,28) |

InChI Key |

KYCXZQJJARAALM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)C3CCCCC3(N(C(=S)N2)CC4=CC=CC=C4C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H27F3N2OS involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. One common method involves the use of thiophene synthesis , where thiophene derivatives are prepared through reactions involving alkynols and elemental sulfur . The reaction conditions often include the use of palladium catalysts and solvents like methanol to facilitate the formation of the desired thiophene ring structure .

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow systems . These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of green chemistry principles , such as solvent recycling and catalyst recovery , is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

C21H27F3N2OS: undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles .

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions:

Oxidation: Requires oxidizing agents and acidic or basic conditions.

Reduction: Requires reducing agents and often an inert atmosphere to prevent unwanted side reactions.

Substitution: Requires nucleophiles or electrophiles and solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce thiols or thioethers . Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

C21H27F3N2OS: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which C21H27F3N2OS exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Insights :

- Lipophilicity : The trifluoromethyl group in C₂₁H₂₇F₃N₂OS likely increases its Log P compared to CAS 3621-81-6 (Cl-containing), aligning with the trend that halogenation enhances hydrophobicity .

- Solubility : CAS 1173206-71-7 (Cl, O-rich) shows higher solubility due to polar functional groups, whereas C₂₁H₂₇F₃N₂OS may require formulation optimization for bioavailability .

Key Insights :

- Fluorinated compounds like C₂₁H₂₇F₃N₂OS often require specialized reagents (e.g., DAST) and controlled conditions, increasing synthetic complexity compared to Cl/Br-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.